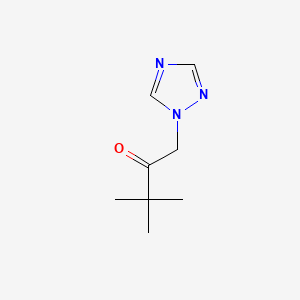

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWWRALTYIWZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207651 | |

| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58905-32-1 | |

| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58905-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058905321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824RRR96HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Introduction

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a pivotal chemical intermediate, holds a significant position in the landscape of modern agrochemical synthesis. This compound serves as a critical building block for a range of high-impact agricultural products, including potent fungicides like Triadimefon and plant growth regulators such as Paclobutrazol and Uniconazole[1][2]. Its unique molecular architecture, featuring a bulky tert-butyl group, a ketone functionality, and a reactive triazole ring, allows for the development of active ingredients that effectively modulate plant physiology and combat fungal pathogens[1]. This guide provides a comprehensive technical overview of its core synthesis pathway, grounded in established chemical principles and validated experimental protocols, tailored for researchers, scientists, and professionals in drug development and agrochemical industries.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and industrially viable approach to synthesizing this compound involves the nucleophilic substitution of an α-haloketone with 1,2,4-triazole. A retrosynthetic analysis reveals a straightforward disconnection at the nitrogen-carbon bond, leading back to two primary starting materials: 1,2,4-triazole and an appropriately halogenated derivative of pinacolone (3,3-dimethyl-2-butanone).

This strategy hinges on two key transformations:

-

α-Halogenation of Pinacolone : The synthesis of the key intermediate, 1-halo-3,3-dimethyl-butan-2-one (either α-chloropinacolin or α-bromopinacolone).

-

N-Alkylation of 1,2,4-Triazole : The coupling of the α-haloketone with 1,2,4-triazole to form the final product.

Core Synthesis Pathway: A Two-Step Approach

Step 1: Synthesis of the α-Halopinacolone Intermediate

Pinacolone is a widely used intermediate in the synthesis of various pesticides[3][4]. The first critical step is the selective halogenation at the α-carbon position (the carbon adjacent to the carbonyl group). Both chlorination and bromination are well-documented methods.

-

α-Chloropinacolin (1-chloro-3,3-dimethyl-butan-2-one) : This intermediate can be prepared by chlorinating pinacolone. While various methods exist, direct chlorination can sometimes lead to multiple halogenations. A known process involves reacting pinacolone in a solvent like carbon tetrachloride under UV irradiation, although yields can be low[5].

-

α-Bromopinacolone (1-bromo-3,3-dimethyl-butan-2-one) : The bromination of pinacolone is a common and efficient method to produce the required α-haloketone intermediate[6][7][8]. This reaction is typically carried out using elemental bromine in a suitable solvent. 1-Bromopinacolone is a versatile intermediate for introducing the pivaloylmethyl group in the synthesis of various biologically active triazole compounds[9][10][11][12].

The general mechanism for α-halogenation of a ketone proceeds through an enol or enolate intermediate. In the presence of an acid catalyst, the ketone tautomerizes to its enol form, which then reacts with the halogen[8].

Step 2: N-Alkylation of 1,2,4-Triazole

The final step in the synthesis is the N-alkylation of 1,2,4-triazole with the previously prepared α-halopinacolone. This is a classic nucleophilic substitution reaction where the triazole anion attacks the electrophilic carbon bearing the halogen, displacing the halide ion.

Causality Behind Experimental Choices:

-

Base and Solvent : The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone[13][14]. The base is crucial for deprotonating the 1,2,4-triazole, forming the more nucleophilic triazolate anion. Acetone is an excellent choice as it readily dissolves the reactants and is relatively easy to remove during work-up.

-

Regioselectivity : 1,2,4-triazole has two potential nucleophilic nitrogen atoms (N1 and N4) that can be alkylated. However, the alkylation with alkyl halides predominantly yields the N1-substituted isomer[15][16]. This regioselectivity is a key factor in obtaining the desired product. The reaction conditions can be optimized to favor the formation of the 1-alkyl-1,2,4-triazole derivative.

The overall reaction can be visualized as follows:

Detailed Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a reliable method for the laboratory-scale synthesis of the target compound[13][14].

Protocol 1: Synthesis of this compound from α-chloropinacolin

Materials:

-

1,2,4-Triazole

-

α-Chloropinacolin (1-chloro-3,3-dimethyl-butan-2-one)

-

Potassium Carbonate (K₂CO₃), ground

-

Acetone

-

Benzene (for crystallization)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 1,2,4-triazole (2.0 mol), ground potassium carbonate (2.0 mol), and acetone (500 ml).

-

Add α-chloropinacolin (2.0 mol) portion-wise to the stirred mixture at room temperature. The addition is exothermic, and the internal temperature may rise to the boiling point of acetone.

-

Once the addition is complete, stir the reaction mixture under reflux for approximately 5-7 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake thoroughly with acetone.

-

Combine the filtrate and washings, and concentrate the solution by distilling off the acetone under reduced pressure.

-

The resulting oily residue is treated with benzene. The product will crystallize upon standing.

-

Collect the crystalline product by filtration, wash with a small amount of cold benzene, and dry to obtain 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one[14].

Protocol 2: Alternative Synthesis using Hexane for Extraction

This protocol provides an alternative work-up procedure that yields a very pure product.

Materials:

-

1H-1,2,4-Triazole (0.1 mol, 6.9 g)

-

Potassium Carbonate (K₂CO₃) (0.109 mol, 15.1 g)

-

1-chloro-3,3-dimethyl-2-butanone (0.1 mol, 13.4 g)

-

Acetone (50 mL + 20 mL)

-

Hexane

Procedure:

-

In a flask equipped for reflux, dissolve 1H-1,2,4-triazole in 50 mL of acetone and add K₂CO₃.

-

Boil the mixture for approximately 10-15 minutes.

-

Prepare a solution of 1-chloro-3,3-dimethyl-2-butanone in 20 mL of acetone and add it dropwise to the boiling triazole solution.

-

Maintain the reaction mixture at reflux for 5 to 7 hours, monitoring completion by CSS control.

-

After cooling, filter the formed precipitate and wash the solid thoroughly with acetone.

-

Distill the acetone from the filtrate.

-

Extract the residue with boiling hexane.

-

Upon cooling the hexane extract, the pure product precipitates as a white solid[13].

Data Summary

The following table summarizes typical reaction parameters and outcomes based on the provided protocols.

| Parameter | Protocol 1[14] | Protocol 2[13] |

| Starting Haloketone | α-Chloropinacolin | 1-chloro-3,3-dimethyl-2-butanone |

| Base | Potassium Carbonate | Potassium Carbonate |

| Solvent | Acetone | Acetone |

| Molar Ratio (Triazole:Haloketone:Base) | 1 : 1 : 1 | 1 : 1 : 1.09 |

| Reaction Time | 5 hours | 5-7 hours |

| Reaction Temperature | Reflux | Reflux |

| Purification Method | Crystallization from Benzene | Extraction with Hexane |

| Reported Yield | 72% | 99% |

Conclusion

The synthesis of this compound is a well-established and efficient process, primarily achieved through the N-alkylation of 1,2,4-triazole with an α-halopinacolone. The high yields and straightforward nature of this two-step pathway, starting from readily available pinacolone, make it a commercially attractive route. The choice of base, solvent, and purification method can be tailored to optimize yield and purity, as demonstrated by the detailed protocols. A thorough understanding of this synthesis is essential for scientists and researchers involved in the development of next-generation triazole-based agrochemicals, where this compound serves as an indispensable molecular scaffold.

References

-

Triadimefon - AERU - University of Hertfordshire. [Link]

- Process for the synthesis of this compound. MD4505C1.

-

Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB - OSTI . [Link]

-

Synthesis of the fungicide [14C]triadimefon - INIS-IAEA . [Link]

-

Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one - PrepChem.com . [Link]

-

Synthesis of the fungicide [14C]triadimefon - Semantic Scholar . [Link]

-

TRIADIMEFON (133) AND TRIADIMENOL (168) First draft prepared by Mr C.Sieke Federal Institute for Risk Assessment, Germany E - Food and Agriculture Organization of the United Nations . [Link]

-

Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one - PrepChem.com . [Link]

-

Synthesis of 1-chloro-1-(p-chlorobenzamido)-3,3-dimethyl-butan-2-one - PrepChem.com . [Link]

-

Synthesis of 1-bromo-3-methyl-2-butanone? - Filo . [Link]

- Process for the preparation of 1-chloro-3,3-dimethyl-butan-2-one. DE2716896B1.

-

SYNTHESIS OF FUNGICIDE (~(14)C-TRIAZOLE)-TRIADIMEFON . [Link]

- Synthesis method of triadimefon serving as fatty acid synthase inhibitor - Google P

-

Triadimefon (Pesticide residues in food: 1979 evaluations) - Inchem.org . [Link]

-

Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers Affect Exposure and Risk | Request PDF - ResearchGate . [Link]

-

Triadimefon | C14H16ClN3O2 - PubChem . [Link]

-

An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate . [Link]

-

Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions . [Link]

-

Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes . [Link]

- Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google P

-

Triadimefon - Wikipedia . [Link]

-

Phase-transfer catalyst – Knowledge and References - Taylor & Francis . [Link]

-

Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents - NIH . [Link]

-

Phase transfer catalysis | PPTX - Slideshare . [Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI . [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences . [Link]

- Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products - Google P

-

Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals . [Link]

-

1-chloro-3,3-dimethylbutan-2-one - Stenutz . [Link]

-

First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides - ResearchGate . [Link]

-

Microbial transformation of triadimefon to triadimenol in soils: selective production rates of triadimenol stereoisomers affect exposure and risk - PubMed . [Link]

-

Triazole Fungicide Triadimefon 25 WP for Its Bio-efficacy and Phytotoxicity of against Powdery Mildew of Chillies - ijpab . [Link]

-

Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid - SAFFI . [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 58905-32-1 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE2716896B1 - Process for the preparation of 1-chloro-3,3-dimethyl-butan-2-one - Google Patents [patents.google.com]

- 6. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]

- 7. Synthesis of the fungicide [14C]triadimefon | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of 1-bromo-3-methyl-2-butanone? | Filo [askfilo.com]

- 9. 1-Bromopinacolone CAS#: 5469-26-1 [m.chemicalbook.com]

- 10. 1-Bromopinacolone | 5469-26-1 [amp.chemicalbook.com]

- 11. 1-Bromopinacolone | 5469-26-1 [chemicalbook.com]

- 12. CAS 5469-26-1: Bromopinacolone | CymitQuimica [cymitquimica.com]

- 13. MD4505C1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Physicochemical properties of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Introduction

This compound, registered under CAS Number 58905-32-1, is a key heterocyclic ketone of significant interest in the agrochemical and pharmaceutical industries.[1][2] Its molecular architecture, featuring a bulky tert-butyl group, a ketone functional group, and a reactive 1,2,4-triazole ring, makes it a versatile precursor for the synthesis of a range of biologically active molecules.[3][4] Notably, it serves as a critical intermediate in the production of potent triazole fungicides and plant growth regulators, such as Paclobutrazol, Uniconazole, and Diniconazole.[4][5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As Senior Application Scientists, our goal is to move beyond mere data tabulation, offering insights into the causality behind experimental choices and describing self-validating protocols that ensure data integrity. This document is intended for researchers, chemists, and formulation scientists engaged in drug development and agrochemical synthesis.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is fundamental to interpreting its chemical behavior and reactivity.

-

IUPAC Name: 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one[2]

-

Canonical SMILES: CC(C)(C)C(=O)CN1C=NC=N1[2]

-

InChI Key: FMWWRALTYIWZEB-UHFFFAOYSA-N[2]

The structure is characterized by an achiral nature.[6] The triazole moiety provides sites for hydrogen bonding and potential coordination with metal ions, a key feature in the mechanism of action for many triazole-based fungicides which inhibit metalloenzymes.[7] The ketone group offers a reactive site for further chemical modifications, such as reduction to a hydroxyl group, a common step in the synthesis of fungicides like triadimenol.[8]

Core Physicochemical Properties

The physical state and solubility behavior are critical parameters for handling, formulation, and reaction kinetics. The compound is a solid at room temperature.[1]

| Property | Value | Source |

| Melting Point | 62-64 °C | [1][5][9] |

| Boiling Point | 283.3 ± 42.0 °C (Predicted) | [1][5] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [1][5] |

| Vapor Pressure | 0.00319 mmHg at 25°C | [5] |

| pKa | 2.37 ± 0.10 (Predicted) | [1][5] |

| LogP (XLogP3) | 1.3 | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1][5] |

These properties indicate a compound with low volatility and moderate lipophilicity, influencing its environmental fate and biological uptake.[2][5][10]

Spectroscopic and Analytical Characterization

Validation of the compound's identity and purity is paramount. This section outlines standard, self-validating analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecular skeleton.

¹H NMR (400 MHz, CDCl₃, δ, ppm): [3]

-

1.24 (s, 9H, Bu): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent protons of the tert-butyl group.

-

5.16 (s, 2H, N-CH₂): A singlet integrating to two protons, corresponding to the methylene group situated between the ketone and the triazole ring.

-

7.91 (s, 1H, triazole): Singlet for one of the triazole ring protons.

-

8.1 (s, 1H, triazole): Singlet for the second triazole ring proton.

¹³C NMR (100 MHz, CDCl₃, δ, ppm): [3]

-

206.25: Ketone carbonyl carbon (C=O).

-

151.69 & 144.74: The two distinct carbons of the triazole ring.

-

53.17: Methylene carbon (N-CH₂).

-

43.49: Quaternary carbon of the tert-butyl group.

-

26.05: Methyl carbons of the tert-butyl group.

Protocol: NMR Sample Preparation

The choice of solvent and internal standard is critical for obtaining high-resolution, reproducible spectra. Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve the analyte and its minimal interference in the proton spectrum.

-

Weighing: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard, providing a reference signal at 0 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. The self-validating nature of this protocol lies in the use of a universally recognized internal standard (TMS), ensuring that chemical shifts are comparable across different instruments and laboratories.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for quantifying the purity of chemical intermediates and active ingredients. A well-developed HPLC method provides a robust system for quality control.

Protocol: Reversed-Phase HPLC for Purity Analysis

While a specific monograph for this compound is not publicly available, a standard reversed-phase method, which is broadly applicable to triazole derivatives, can be established.[11]

-

Column Selection: A C18 column (e.g., SinoChrom ODS-BP, 4.6 × 200 mm, 5 μm) is a logical starting point due to its versatility in retaining moderately polar to nonpolar compounds.[11]

-

Mobile Phase: A gradient of methanol and water is typically effective. One might start with an isocratic mobile phase of Methanol:Water (90:10, v/v).[11]

-

Flow Rate: A flow rate of 1.0 mL/min is standard.[11]

-

Detection: UV detection at 240 nm is a suitable wavelength for the triazole chromophore.[11]

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to establish a calibration curve.

-

Validation: The method is validated by demonstrating linearity, accuracy, and precision. The system's trustworthiness is confirmed if the calibration curve yields a correlation coefficient (r²) > 0.999.[11]

Caption: A typical workflow for purity analysis using HPLC.

Synthetic Pathway and Stability Considerations

Synthesis

The compound is commonly synthesized via the N-alkylation of 1,2,4-triazole with a halogenated pinacolone derivative. A well-documented method involves the reaction of 1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin) in acetone, using potassium carbonate as a base.[3][9] This reaction proceeds efficiently under reflux, with reported yields as high as 99%.[3]

Caption: General synthesis scheme for the target compound.

Stability and Degradation

Understanding the stability of an intermediate is crucial for defining storage conditions and predicting its fate in subsequent reactions. While specific degradation studies for this ketone are not widely published, valuable insights can be drawn from related triazole fungicides. Triazoles as a class are generally stable to hydrolysis under neutral pH conditions but can undergo photolysis.[12]

For instance, studies on triadimenol, the alcohol analog of the target compound, show that its main thermal degradation product is 4-chlorophenol, originating from the other part of the final fungicide molecule.[13] The thermal degradation of the triazole-butanone moiety itself would likely involve cleavage at the C-N bond or reactions involving the ketone. Researchers should anticipate that under high-temperature or high-energy conditions (e.g., mass spectrometry, thermal stress), fragmentation of the tert-butyl group or cleavage of the methylene bridge could occur. This authoritative grounding in the behavior of similar compounds provides a predictive framework for handling and analysis.

Conclusion

This compound is a well-characterized solid with defined physicochemical properties that make it a suitable intermediate for large-scale chemical manufacturing. Its identity and purity can be rigorously controlled using standard analytical techniques like NMR and HPLC. The synthetic route is efficient and high-yielding. An understanding of its properties, grounded in the context of related triazole compounds, is essential for its effective use in the development of next-generation fungicides and plant growth regulators.

References

-

Cas 58905-32-1, this compound. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

- Process for the synthesis of this compound. (n.d.). Google Patents.

-

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. (n.d.). FDA Global Substance Registration System (GSRS). Retrieved January 17, 2026, from [Link]

-

The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. (n.d.). LinkedIn. Retrieved January 17, 2026, from [Link]

-

Physicochemical properties of the target fungicides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Triadimenol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Degradation of 1,2,4-Triazole fungicides in the environment. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. (n.d.). AIDIC. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound CAS#: 58905-32-1 [m.chemicalbook.com]

- 2. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MD4505C1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Cas 58905-32-1,this compound | lookchem [lookchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aidic.it [aidic.it]

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS number 58905-32-1

An In-Depth Technical Guide to 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS: 58905-32-1)

Introduction

This compound, registered under CAS number 58905-32-1, is a pivotal chemical intermediate whose significance is most pronounced in the agrochemical sector.[1] Also known by synonyms such as 1,2,4-Triazol-1-ylpinacolin, this compound serves as a foundational building block for a class of highly effective triazole fungicides and plant growth regulators.[2] Its unique molecular architecture, featuring a bulky tert-butyl group adjacent to a ketone and a reactive triazole ring, makes it an ideal precursor for synthesizing complex, biologically active molecules.

This guide provides a comprehensive technical overview for researchers, chemists, and formulation scientists. It delves into the compound's physicochemical properties, details robust synthesis protocols, explores its critical applications, and outlines analytical methodologies for quality assurance. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep, practical understanding of the subject matter.

Physicochemical Properties and Characterization

The compound is a solid at room temperature with a molecular formula of C₈H₁₃N₃O.[2][3] A thorough understanding of its properties is essential for its effective use in synthesis and for ensuring purity.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 58905-32-1 | [2][4] |

| Molecular Formula | C₈H₁₃N₃O | [2][4] |

| Molecular Weight | 167.21 g/mol | [2][4] |

| Melting Point | 62-64 °C | [2][5] |

| Boiling Point | 283.3 °C at 760 mmHg | [2] |

| Flash Point | 125.1 °C | [2] |

| Appearance | White solid / Crystalline | [3][5] |

| IUPAC Name | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | [4] |

Structural Characterization

The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, while ¹³C NMR confirms the carbon skeleton. Key reported ¹³C NMR spectral peaks in CDCl₃ include signals at δ 206.25 (C=O), 151.69 and 144.74 (triazole carbons), 53.17 (CH₂), 43.49 (quaternary carbon), and 26.05 (tert-butyl methyl carbons).[6]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the prominent carbonyl (C=O) stretch.

Synthesis Methodology: N-Alkylation of 1,2,4-Triazole

The most common and efficient synthesis of this intermediate involves the N-alkylation of 1,2,4-triazole with an appropriate electrophile, typically 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin).[5][6] This reaction is a classic example of nucleophilic substitution where the triazole ring acts as the nucleophile.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1,2,4-Triazol-1-ylpinacolin.

Detailed Experimental Protocol

This protocol is a synthesis of established methods described in the literature, designed for high yield and purity.[5][6]

-

Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2,4-triazole (1.0 mol), potassium carbonate (1.1 mol), and acetone (500 mL).

-

Causality: Potassium carbonate is an effective and economical base for deprotonating the triazole, enhancing its nucleophilicity. Acetone is an ideal polar aprotic solvent that dissolves the reactants without participating in the reaction.

-

-

Reaction: Heat the mixture to reflux with vigorous stirring for approximately 10-15 minutes to ensure a homogenous suspension.

-

Addition of Electrophile: Slowly add a solution of 1-chloro-3,3-dimethyl-2-butanone (1.0 mol) in acetone (200 mL) dropwise to the refluxing mixture. An exothermic reaction may be observed.[5]

-

Reflux: Maintain the reaction mixture at reflux for 5 to 7 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup - Filtration: After cooling to room temperature, filter the mixture to remove the precipitated inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with additional acetone to ensure complete recovery of the product.

-

Workup - Concentration: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield a crude oily or solid residue.

-

Purification: Add boiling hexane to the residue to perform an extraction/recrystallization.[6] The desired product is soluble in hot hexane, while some impurities may not be.

-

Isolation: Allow the hexane solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization. Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven. The expected yield is typically high, ranging from 72% to over 90%.[5][6]

Core Applications and Significance

The primary value of this compound lies in its role as a versatile precursor for high-value agrochemicals and other biologically active compounds.[1]

Precursor to Agrochemicals

This intermediate is integral to the manufacturing of several widely used triazole fungicides and plant growth regulators.[1]

Table 2: Key Agrochemical Derivatives

| Derivative | Class | Primary Function |

| Paclobutrazol | Plant Growth Regulator | Inhibits gibberellin biosynthesis, controlling plant height.[2][7] |

| Uniconazole | Plant Growth Regulator | A potent inhibitor of gibberellin biosynthesis.[1] |

| Diniconazole | Fungicide | Controls a range of fungal diseases in crops.[1] |

| Tebuconazole | Fungicide | Broad-spectrum fungicide; the intermediate is a known metabolite.[4][8] |

| Triadimenol | Fungicide | Controls powdery mildew, rusts, and smuts.[9] |

Synthetic Pathways to Final Products

The ketone functional group of the intermediate is the primary site for further reactions, typically a reduction followed by etherification, to yield the final active ingredients.

Caption: The intermediate as a central precursor to various agrochemicals.

Other Potential Applications

Research has also indicated that this compound can be used as a starting material for synthesizing compounds with potential antituberculous activity, highlighting its potential utility in drug discovery beyond agriculture.[6]

Analytical and Quality Control Protocols

Ensuring the high purity (typically >98%) of the intermediate is critical for the successful synthesis of downstream products.[1] A robust quality control (QC) workflow is essential.

Quality Control Workflow

Caption: A typical quality control workflow for batch release.

Protocol: Purity Determination by HPLC

This hypothetical protocol is based on standard analytical practices for small organic molecules.

-

Standard Preparation: Accurately weigh approximately 25 mg of a certified reference standard of this compound and dissolve in a 25 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the batch material.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the main analyte in the sample chromatogram to the total area of all peaks (area percent method).

-

Trustworthiness: This self-validating system relies on the principle that, under these conditions, impurities will have different retention times from the main compound, allowing for their quantification. The use of a certified reference standard allows for accurate identification and can be used for external standard quantification if required.

-

Safety and Handling

While comprehensive toxicological data is not available, information from safety data sheets (SDS) provides guidance for handling.[10]

-

Hazards: The compound may be harmful if swallowed.[10] Some related materials are classified as flammable liquids.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling intermediate that has significantly impacted modern agriculture through its role in the synthesis of potent fungicides and plant growth regulators. Its straightforward and high-yield synthesis makes it an economically important building block. For researchers, its stable yet reactive structure offers a versatile platform for developing novel bioactive molecules, extending its potential reach into pharmaceuticals and other life science applications. A thorough understanding of its synthesis, properties, and analytical methods is paramount for any scientist working in these fields.

References

- Current time information in BT. (n.d.). Google. Retrieved January 18, 2026.

- MD4505C1 - Process for the synthesis of this compound. (n.d.). Google Patents.

-

Cas 58905-32-1, this compound | lookchem. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

-

Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

-

Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

-

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. (n.d.). LinkedIn. Retrieved January 18, 2026, from [Link]

-

58905-32-1 | this compound. (n.d.). Oakwood Chemical. Retrieved January 18, 2026, from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem - NIH. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE - gsrs. (n.d.). FDA Global Substance Registration System. Retrieved January 18, 2026, from [Link]

-

Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. (n.d.). EURL-Pesticides.eu. Retrieved January 18, 2026, from [Link]

-

Synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. (n.d.). SciELO. Retrieved January 18, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. MD4505C1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 7. This compound | 58905-32-1 [chemicalbook.com]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

Spectroscopic Characterization of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A Technical Guide

Introduction

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a triazole-containing ketone, serves as a significant intermediate in the synthesis of various biologically active compounds, including those with potential fungicidal and antituberculous activities.[1] Its molecular structure, which combines a bulky tert-butyl group, a ketone carbonyl, and a nucleophilic triazole ring, presents a unique spectroscopic fingerprint. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and the development of new synthetic methodologies.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are the primary determinants of its spectroscopic properties. The presence of a ketone, a tertiary butyl group, a methylene bridge, and a triazole ring gives rise to distinct signals in various spectroscopic techniques.

Figure 1: Chemical structure of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift providing information about its electronic environment.

Experimental Data

The reported ¹³C NMR spectrum of this compound in deuterochloroform (CDCl₃) shows six distinct signals, corresponding to the six unique carbon environments in the molecule.[1]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 206.25 | C=O (Ketone) | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |

| 151.69 | Triazole C-H | Aromatic carbon in the triazole ring, deshielded by adjacent nitrogen atoms. |

| 144.74 | Triazole C-H | The second aromatic carbon in the triazole ring, with a slightly different electronic environment. |

| 53.17 | -CH₂- (Methylene) | Methylene carbon adjacent to the triazole ring and the carbonyl group. |

| 43.49 | Quaternary Carbon | The quaternary carbon of the tert-butyl group. |

| 26.05 | -CH₃ (tert-Butyl) | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum.

Figure 2: Workflow for ¹³C NMR data acquisition and processing.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (Predicted)

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.5 | Singlet | 1H | Triazole C-H | Protons on the triazole ring are in an aromatic environment and are deshielded by the nitrogen atoms. |

| ~7.9 - 8.2 | Singlet | 1H | Triazole C-H | The second triazole proton will have a slightly different chemical shift due to its position relative to the side chain. |

| ~5.0 - 5.3 | Singlet | 2H | -CH₂- (Methylene) | The methylene protons are adjacent to the electronegative triazole ring and the carbonyl group, leading to a downfield shift. |

| ~1.2 - 1.4 | Singlet | 9H | -CH₃ (tert-Butyl) | The nine protons of the three equivalent methyl groups in the tert-butyl group will appear as a single, sharp peak. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3100 - 3150 | C-H (Aromatic) | C-H stretching of the triazole ring. |

| ~2900 - 3000 | C-H (Aliphatic) | C-H stretching of the tert-butyl and methylene groups. |

| ~1710 - 1730 | C=O (Ketone) | Strong, sharp absorption due to the carbonyl stretch. |

| ~1450 - 1600 | C=N and C=C (Aromatic) | Ring stretching vibrations of the triazole ring. |

| ~1370 | C-H (tert-Butyl) | Characteristic bending vibration for a tert-butyl group. |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 167.21

-

Major Fragmentation Pathways:

The fragmentation of this compound is expected to be driven by the presence of the carbonyl group and the tert-butyl group.

Figure 3: Predicted major fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, combining experimental ¹³C NMR data with theoretically predicted ¹H NMR, IR, and MS data, provides a robust foundation for its unambiguous identification. The detailed protocols and interpretations presented in this guide are intended to support researchers in their synthetic and analytical endeavors, ensuring the integrity and quality of their work with this important chemical intermediate.

References

-

PrepChem.com. Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Available at: [Link]

-

ResearchGate. Synthesis, crystal structure and plant growth regulatory activity of 1-(3-Amino-[2][3][4]triazol-1-yl)-3, 3-dimethyl-butan-2-one. Available at: [Link]

- Google Patents. MD4505C1 - Process for the synthesis of this compound.

-

PubChem. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. Available at: [Link]

Sources

Role of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one in triazole fungicide development

An In-Depth Technical Guide on the Role of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one in Triazole Fungicide Development

Abstract

The compound this compound serves as a cornerstone in the synthesis of a significant class of agricultural chemicals. Its structural framework is a critical precursor for several highly effective triazole fungicides and plant growth regulators. This technical guide elucidates the pivotal role of this ketone intermediate, detailing its synthesis, its contribution to the mechanism of action of resulting fungicides, and the structure-activity relationships that have guided the development of next-generation agricultural products. By examining its journey from a synthetic building block to the foundation of commercial products like Paclobutrazol and Diniconazole, this document provides researchers and drug development professionals with a comprehensive understanding of its enduring significance in agrochemical innovation.

Introduction: The Genesis of a Fungicidal Scaffold

The relentless need for global food security has driven significant innovation in crop protection. Among the most successful chemical classes developed are the triazole fungicides, renowned for their systemic properties and broad-spectrum activity.[1][2] The development of this class was a landmark in agricultural science, and at the heart of many of these compounds lies a common structural heritage.

The Rise of Triazole Fungicides

Triazole fungicides emerged in the 1970s and quickly became indispensable tools for managing fungal diseases in a wide array of crops, including cereals, fruits, and vegetables.[1][3] Their primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a process vital for the integrity of fungal cell membranes.[2] This targeted mechanism provides excellent efficacy against pathogens like powdery mildews and rusts.[4]

Introducing this compound: A Foundational Intermediate

The chemical this compound, hereafter referred to as "the triazolyl-ketone," is a key chemical intermediate.[5] While not a commercial fungicide itself, its molecular scaffold is the direct precursor to a range of important agrochemicals. It serves as a foundational building block for plant growth regulators such as Paclobutrazol and Uniconazole, and fungicides like Diniconazole.[6][7] Understanding the chemistry and biological significance of this triazolyl-ketone is fundamental to appreciating the evolution of conazole fungicides.

Synthesis and Physicochemical Properties

The efficient synthesis of the triazolyl-ketone is critical for the cost-effective production of the final agrochemical products. The primary route involves the alkylation of 1,2,4-triazole.

Key Synthetic Pathway

The most common synthesis involves the reaction of 1,2,4-triazole with an α-haloketone, specifically 1-chloro-3,3-dimethyl-2-butanone (also known as α-chloropinacolin), in the presence of a base and a suitable solvent.[5][8]

The reaction proceeds via nucleophilic substitution, where the triazole anion displaces the chloride ion. The use of potassium carbonate as the base and acetone as the solvent provides a high-yield, one-step process.[5] This method is efficient, with reported yields up to 99%, making it suitable for industrial-scale production.[5]

Physicochemical Characteristics

A summary of the key physicochemical properties of the triazolyl-ketone is presented below.

| Property | Value | Reference |

| CAS Number | 58905-32-1 | [7] |

| Molecular Formula | C9H13N3O | [9] |

| Molecular Weight | 180.22 g/mol | [9] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 62-64 °C | [8] |

Mechanism of Action: The Role of the Triazole Scaffold

The fungicidal activity of the compounds derived from the triazolyl-ketone stems from the specific orientation and functionality of the 1,2,4-triazole ring.

The Target: Cytochrome P450 14α-Demethylase (CYP51)

Triazole fungicides are potent inhibitors of the fungal enzyme cytochrome P450 14α-demethylase, also known as CYP51 or Erg11.[10][11] This enzyme is essential for the biosynthesis of ergosterol, a primary sterol component of fungal cell membranes that regulates membrane fluidity and integrity.[12] By inhibiting CYP51, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic methylated sterol precursors, which ultimately arrests fungal growth.[10][13]

Molecular Interaction with CYP51

The core of the interaction lies with the 1,2,4-triazole ring. The N-4 nitrogen atom of the triazole heterocycle coordinates directly to the heme iron atom at the active site of the CYP51 enzyme.[10][14] This binding event blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The rest of the molecule, derived from the triazolyl-ketone scaffold, provides the necessary structural conformation and hydrophobic interactions to anchor the inhibitor within the enzyme's binding pocket.[14][15]

Key Structural Modifications and Their Impact

Systematic modifications to the triazolyl-ketone core have yielded critical insights into what drives fungicidal potency.

| Structural Moiety | Modification | Impact on Activity | Example Compound |

| Ketone Group | Reduction to a hydroxyl (-OH) group | Generally increases fungicidal potency by improving binding to CYP51. [16] | Triadimenol, Tebuconazole [17][18] |

| tert-Butyl Group | Maintained in many derivatives | Provides steric bulk, which is important for orienting the molecule in the enzyme active site. | Paclobutrazol, Tebuconazole [6][18] |

| Methylene Bridge | Insertion of a chlorophenyl group | Creates a chiral center and introduces additional hydrophobic interactions, enhancing binding affinity. | Paclobutrazol, Diniconazole [6] |

| Triazole Ring | Essential for activity | N-4 atom is the critical anchor point to the heme iron in CYP51. [10] | All triazole fungicides |

From Precursor to Second-Generation Triazoles

The knowledge gained from early triazoles like triadimefon, which shares the core butanone structure, directly influenced the design of more advanced fungicides. For instance, Tebuconazole incorporates the critical hydroxyl group (from the reduced ketone) and the tert-butyl group from the original scaffold but modifies the linker to the aromatic ring. [18]This structural evolution led to a fungicide with an enhanced spectrum of activity and improved systemic properties. [13][19]Similarly, plant growth regulators like Paclobutrazol are direct derivatives, synthesized from the triazolyl-ketone intermediate. [7]

Experimental Protocols

The following protocols are generalized methodologies based on established chemical literature for the synthesis and evaluation of compounds derived from the triazolyl-ketone scaffold.

Protocol: Synthesis of this compound

This protocol is adapted from publicly available synthesis procedures. [5][8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.1 eq), and acetone to create a stirrable slurry.

-

Reagent Addition: Heat the mixture to reflux for 10-15 minutes. Prepare a solution of 1-chloro-3,3-dimethyl-2-butanone (1.0 eq) in acetone.

-

Alkylation: Add the chloroketone solution dropwise to the refluxing triazole mixture. The reaction is exothermic and may sustain boiling.

-

Reaction Monitoring: Maintain the mixture at reflux for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with additional acetone.

-

Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting residue contains the crude product.

-

Purification: Extract the crude product with boiling hexane. Allow the hexane solution to cool slowly. The pure this compound will precipitate as a white solid. Filter and dry to obtain the final product.

Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This is a standard method to assess the efficacy of novel fungicide candidates.

-

Culture Preparation: Grow the target fungal pathogen (e.g., Fusarium culmorum) on a suitable solid medium like Potato Dextrose Agar (PDA) for 5-7 days to obtain a mature culture.

-

Test Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of the triazolyl-ketone) in a suitable solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10,000 ppm).

-

Medium Amendment: Autoclave PDA medium and cool it to approximately 50-55 °C. Add aliquots of the stock solution to the molten agar to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 100 ppm). Also, prepare a control plate with an equivalent amount of DMSO. Pour the amended agar into sterile Petri dishes.

-

Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of the mature fungal culture. Place the disc, mycelium-side down, in the center of each test and control plate.

-

Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25 °C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage inhibition of mycelial growth for each concentration compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition) using probit analysis.

Conclusion: The Enduring Legacy of the Triazolyl-Ketone Core

This compound is more than a simple intermediate; it represents a foundational scaffold upon which a significant portion of the modern triazole fungicide and plant growth regulator market was built. Its elegant and efficient synthesis, coupled with the inherent biological activity of the triazole moiety, provided a powerful platform for innovation. The SAR knowledge derived from modifying this core structure continues to inform the design of new agrochemicals. For researchers in the field, understanding the chemistry and biological journey of this pivotal molecule offers a clear case study in rational chemical design and the development of highly successful, targeted agricultural solutions.

References

- Process for the synthesis of this compound.

-

Triadimefon (Pesticide residues in food: 1979 evaluations). Inchem.org. [Link]

-

Triadimefon - Active Ingredient Page. Chemical Warehouse. [Link]

-

Translocation and enrichment behavior of triadimefon and its metabolite triadimenol in rubber trees. SpringerLink. [Link]

-

Microbial transformation of triadimefon to triadimenol in soils: selective production rates of triadimenol stereoisomers affect exposure and risk. PubMed. [Link]

-

Triadimefon. Wikipedia. [Link]

-

Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com. [Link]

-

Triadimefon. Preliminary Human Health Risk Assessment. Regulations.gov. [Link]

-

A structure-activity relationship for the neurotoxicity of triazole fungicides. PubMed. [Link]

-

Tissue distribution and metabolism of triadimefon and triadimenol enantiomers in Chinese lizards (Eremias argus). PubMed. [Link]

-

Resistance to antifungals that target CYP51. PubMed Central. [Link]

-

Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com. [Link]

-

Two Cu(ii) complexes of triadimefon: crystal structure, antifungal activities and structure–activity relationship. Royal Society of Chemistry. [Link]

-

Enantioselective metabolism of triadimefon and its chiral metabolite triadimenol in lizards. lacertilia.de. [Link]

-

Triadimefon. ResearchGate. [Link]

-

Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. ASM Journals. [Link]

-

Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. [Link]

-

Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. PubMed. [Link]

-

Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers. [Link]

-

The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. LinkedIn. [Link]

-

Triadimenol | C14H18ClN3O2 | CID 41368. PubChem. [Link]

-

Triadimefon | C14H16ClN3O2 | CID 39385. PubChem. [Link]

-

SYNTHESIS OF FUNGICIDE (~(14)C-TRIAZOLE)-TRIADIMEFON. CNKI. [Link]

-

Hyperactivity induced by triadimefon, a triazole fungicide. PubMed. [Link]

-

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. PubChem. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

-

Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. ResearchGate. [Link]

-

The Development of a Versatile Trifunctional Scaffold for Biological Applications. ResearchGate. [Link]

-

Effects of tebuconazole on morphology, structure, cell wall components and trichothecene production of Fusarium culmorum in vitro. PubMed. [Link]

-

Mechanisms of Tebuconazole Adsorption in Profiles of Mineral Soils. MDPI. [Link]

-

The effect of developmental exposure to the fungicide triadimefon on behavioral sensitization to triadimefon during adulthood. PubMed. [Link]

-

The Effect of Tebuconazole Applications on Melon (Cucumis melo L.) Seedling Quality and Development. DergiPark. [Link]

Sources

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. awiner.com [awiner.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 498. Triadimefon (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 5. MD4505C1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 58905-32-1 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of tebuconazole on morphology, structure, cell wall components and trichothecene production of Fusarium culmorum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 16. Microbial transformation of triadimefon to triadimenol in soils: selective production rates of triadimenol stereoisomers affect exposure and risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Mechanisms of Tebuconazole Adsorption in Profiles of Mineral Soils | MDPI [mdpi.com]

- 19. dergipark.org.tr [dergipark.org.tr]

Early research on 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one as a chemical intermediate

An In-depth Technical Guide to the Early Research of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one as a Chemical Intermediate

Introduction: A Keystone Intermediate in Agrochemical Synthesis

This compound, a triazole ketone, has emerged as a pivotal chemical intermediate in the synthesis of various biologically active compounds.[1] Its structural framework, featuring a reactive ketone and a stable triazole ring, makes it a versatile building block, particularly in the agrochemical industry.[2] This guide delves into the early research surrounding this compound, focusing on its synthesis, characterization, and its crucial role as a precursor to potent fungicides and plant growth regulators. Understanding the foundational chemistry of this intermediate is essential for researchers and scientists involved in the development of next-generation agricultural and pharmaceutical products. The 1,2,4-triazole moiety is a well-established pharmacophore in many antifungal agents, acting by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3][4]

The compound is identified by the CAS Number 58905-32-1 and has the molecular formula C₈H₁₃N₃O.[5][6] Its IUPAC name is 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one.[6]

Synthesis and Mechanistic Insights

The predominant synthetic route to this compound involves the nucleophilic substitution of a suitable halo-ketone with 1H-1,2,4-triazole. This reaction is typically carried out in a polar aprotic solvent with a weak base to facilitate the deprotonation of the triazole ring.

Core Reaction Mechanism

The synthesis is a classic example of N-alkylation. The process is initiated by the deprotonation of the 1H-1,2,4-triazole at one of its nitrogen atoms by a base, such as potassium carbonate (K₂CO₃). This generates the triazolide anion, a potent nucleophile. The triazolide anion then attacks the electrophilic carbon atom adjacent to the halogen in 1-chloro-3,3-dimethyl-2-butanone (also known as α-chloropinacolin). This nucleophilic attack displaces the chloride leaving group, forming the C-N bond and yielding the final product. The choice of acetone as a solvent is strategic; it readily dissolves the reactants and is easily removed post-reaction.

Caption: General workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

The following protocol is a synthesis of procedures described in the literature, which have demonstrated high yields.[1][7]

-

Reaction Setup : To a solution of 1H-1,2,4-triazole (1.0 molar equivalent) in acetone, add potassium carbonate (1.09 molar equivalents).

-

Initial Heating : Boil the mixture for approximately 10-15 minutes to initiate the deprotonation of the triazole.

-

Addition of Halo-ketone : Add a solution of 1-chloro-3,3-dimethyl-2-butanone (1.0 molar equivalent) in acetone dropwise to the boiling mixture. An exothermic reaction may be observed.[7]

-

Reflux : Stir the reaction mixture under reflux for 5 to 7 hours. The progress of the reaction can be monitored using a suitable chromatographic technique (e.g., TLC or GC).

-

Work-up : After cooling to room temperature, filter the reaction mixture to remove the inorganic precipitate (potassium chloride and excess potassium carbonate).

-

Solvent Removal : Concentrate the filtrate by distilling off the acetone under reduced pressure.

-

Purification : The resulting residue is extracted with boiling hexane. Upon cooling the hexane solution, the pure product precipitates as a white solid.[1]

-

Isolation : The precipitate is filtered and dried to yield this compound with a reported yield of up to 99%.[1]

Physicochemical Properties and Structural Characterization

Accurate characterization of the synthesized intermediate is crucial for quality control and to ensure its suitability for subsequent reactions. A combination of physical property measurements and spectroscopic analysis is employed for this purpose.

Key Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 58905-32-1 | [5] |

| Molecular Formula | C₈H₁₃N₃O | [5][6] |

| Molecular Weight | 167.21 g/mol | [5][8] |

| Appearance | White crystalline solid | [1][7] |

| Melting Point | 62-64 °C | [5][9] |

| Boiling Point | 283.3±42.0 °C (Predicted) | [5] |

| Density | 1.09 g/cm³ | [9] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [9] |

Spectroscopic and Analytical Validation

The structural integrity and purity of this compound are confirmed using a suite of analytical techniques.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are indispensable for elucidating the molecular structure.

-

¹H NMR (400 MHz, CDCl₃): Key signals include a singlet at approximately 1.24 ppm corresponding to the nine protons of the tert-butyl group, a singlet around 5.16 ppm for the two methylene protons adjacent to the triazole ring, and singlets in the aromatic region (7.91 ppm and 8.1 ppm) for the two protons on the triazole ring.[1]

-

¹³C NMR (100 MHz, CDCl₃): Characteristic peaks are observed around 206.25 ppm (ketone carbonyl), 151.69 and 144.74 ppm (triazole carbons), 53.17 ppm (methylene carbon), 43.49 ppm (quaternary carbon of the tert-butyl group), and 26.05 ppm (methyl carbons of the tert-butyl group).[1]

-

-

Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HR-MS) can verify the elemental composition.[10]

-

Infrared (IR) Spectroscopy : Identifies functional groups, with a strong absorption band expected for the ketone carbonyl (C=O) stretching vibration.

Caption: A typical workflow for the characterization and validation of the intermediate.

Applications as a Versatile Chemical Intermediate

The primary value of this compound lies in its utility as a precursor for more complex, high-value molecules. Its application is particularly prominent in the synthesis of conazole fungicides and plant growth regulators.[2]

-

Fungicides : It is a key building block for fungicides like Diniconazole. The synthesis involves the reduction of the ketone group to a secondary alcohol, followed by further functionalization.[2]

-

Plant Growth Regulators (PGRs) : The intermediate is crucial for producing PGRs such as Paclobutrazol and Uniconazole.[2][5][9] These compounds function by inhibiting gibberellin biosynthesis, which controls plant height and promotes other desirable growth characteristics.[9]

-

Labeled Compounds for Research : It serves as an intermediate in the synthesis of isotopically labeled compounds, such as Paclobutrazol-(phenyl-d4).[5][11] These labeled analogues are invaluable tools in metabolic studies, environmental fate analysis, and mechanism of action research.

Caption: Role of the intermediate in the synthesis of key agrochemicals.

Conclusion

This compound is a fundamentally important molecule whose early research has paved the way for the development of highly effective agrochemicals. Its efficient, high-yield synthesis and well-characterized properties make it a reliable and valuable intermediate for industrial and research applications. The strategic combination of the triazole pharmacophore and a modifiable ketone functionality provides a robust platform for creating a diverse range of biologically active compounds. For drug development professionals and agricultural scientists, a thorough understanding of this intermediate's chemistry is essential for innovating within the realms of crop protection and plant science.

References

- MD4505C1 - Process for the synthesis of this compound.

- This compound CAS#: 58905-32-1. ChemicalBook.

- Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com.

- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. PubChem.

- Cas 58905-32-1, this compound. lookchem.

- This compound | 58905-32-1. ChemicalBook.

- The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis.

- 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. gsrs.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.

- Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido)

- Design and Synthesis of Novel (3-(2,2-Dihaloethenyl). JOCPR.

- Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4- Triazole, and Coumarin Bearing 6,8-Dimethyl. Biointerface Research in Applied Chemistry.

Sources

- 1. MD4505C1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. This compound CAS#: 58905-32-1 [m.chemicalbook.com]

- 6. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. d-nb.info [d-nb.info]

- 11. This compound | 58905-32-1 [chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Characterization of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a pivotal intermediate in the synthesis of various agrochemicals, including the widely used fungicide triadimefon.[1] A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for optimizing synthetic routes, ensuring quality control, and developing new active pharmaceutical ingredients. This in-depth technical guide provides a comprehensive overview of the structural characterization of this compound, detailing the application of fundamental analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section elucidates the theoretical underpinnings of the methodology, presents detailed experimental protocols, and interprets the resulting data to construct a cohesive molecular portrait.

Introduction: The Significance of a Versatile Building Block

The triazole class of compounds has garnered significant attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities. This compound serves as a crucial precursor in the synthesis of numerous commercial fungicides and plant growth regulators.[1] Its molecular framework, featuring a bulky t-butyl group adjacent to a ketone and a methylene-linked triazole ring, dictates its reactivity and the stereochemical outcomes of subsequent transformations. A precise characterization of this structure is therefore not merely an academic exercise but a critical component of industrial research and development. This guide aims to provide the scientific community with a detailed and practical resource for the structural elucidation of this important chemical entity.

Synthesis and Purification

The synthesis of this compound is typically achieved through the alkylation of 1H-1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone (also known as α-chloropinacolin).[2][3] The reaction is generally carried out in an acetone solvent system with potassium carbonate serving as the base.[2][3]

Experimental Protocol: Synthesis

-

To a solution of 1H-1,2,4-triazole (1 part by molar ratio) in acetone, add potassium carbonate (1.09 parts by molar ratio).

-

Heat the mixture to reflux for approximately 10-15 minutes.[2]

-

Gradually add a solution of 1-chloro-3,3-dimethyl-2-butanone (1 part by molar ratio) in acetone to the refluxing mixture.[2]

-

Continue to reflux the reaction mixture for 5-7 hours, monitoring the progress by a suitable method such as thin-layer chromatography.[2]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent, such as hexane, to yield the final product as a white solid.[2]

The structure of the synthesized compound is confirmed using the analytical techniques detailed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and triazole moieties.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A patent describing the synthesis of this compound provides the following ¹³C NMR spectral data (100 MHz, CDCl₃, δ, ppm): 206.25, 151.69, 144.74, 53.17, 43.49, 26.05.[2]

| Chemical Shift (δ, ppm) | Assignment | Rationale |